(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a potent and selective small molecule inhibitor of the copper-dependent amine oxidase, Lysyl Oxidase-Like 2 (LOXL2). [] LOXL2 is an enzyme that plays a critical role in the remodeling of the extracellular matrix (ECM) by catalyzing the oxidative deamination of lysine and hydroxylysine residues within collagen and elastin. [] This process generates reactive aldehydes (allysines) which then condense with other allysines or lysines, driving the formation of inter- and intramolecular cross-linkages. [] Dysregulation of LOXL2 activity can contribute to fibrosis, a condition characterized by the excessive accumulation of ECM components. []
The molecular structure of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is characterized by the presence of a central pyrrolidine ring. [, ] The pyrrolidine nitrogen is substituted with a (3-fluoro-4-methoxyphenyl)methanone moiety and a (6-methylpyridin-2-yl)oxy group at the 3-position. The molecule also contains several other functional groups, including a fluorine atom, a methoxy group, and a pyridine ring.
(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its therapeutic effect by irreversibly inhibiting LOXL2. [] By blocking LOXL2 activity, the compound prevents the formation of excessive collagen and elastin cross-links, thereby reducing ECM deposition and mitigating fibrosis.
While the provided papers don't explicitly detail all physical and chemical properties of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, the patent "Syk inhibitors Imidazopyrazine" mentions the compound's potential for oral bioavailability, suggesting it possesses favorable pharmacokinetic properties. []
(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has shown significant potential as a therapeutic agent for the treatment of fibrosis. [] One specific example is its use in a mouse model of lung fibrosis induced by bleomycin. [] In this model, oral administration of the compound led to a significant reduction in fibrosis, highlighting its potential as an anti-fibrotic drug. []
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.:
CAS No.: